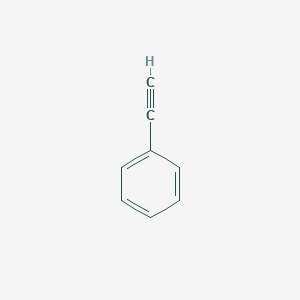

Phénylacétylène

Vue d'ensemble

Description

It exists as a colorless, viscous liquid and is often used in research as an analog for acetylene due to its liquid state, which makes it easier to handle than acetylene gas .

Synthetic Routes and Reaction Conditions:

Elimination of Hydrogen Bromide from Styrene Dibromide: This method involves using sodium amide in ammonia to eliminate hydrogen bromide from styrene dibromide.

Elimination of Hydrogen Bromide from Bromostyrene: Another method involves using molten potassium hydroxide to eliminate hydrogen bromide from bromostyrene.

Sonogashira Coupling: This method involves the coupling of iodobenzene with trimethylsilylacetylene, followed by the removal of the trimethylsilyl group using tetra-n-butylammonium fluoride.

Industrial Production Methods:

Elimination of Carbon Dioxide from Phenylpropiolic Acid: This method involves the elimination of carbon dioxide from phenylpropiolic acid.

Elimination of Halogen Acid from Halostyrenes: This method involves the elimination of halogen acid from either styrene dibromide or an α- or β-halostyrene.

Types of Reactions:

Semi-Hydrogenation: Phenylacetylene undergoes semi-hydrogenation over Lindlar catalyst to give styrene.

Oxidative Coupling: In the presence of base and copper (II) salts, phenylacetylene undergoes oxidative coupling to give diphenylbutadiyne.

Hydration: In the presence of gold or mercury reagents, phenylacetylene hydrates to give acetophenone.

Common Reagents and Conditions:

Lindlar Catalyst: Used for semi-hydrogenation to produce styrene.

Copper (II) Salts: Used for oxidative coupling to produce diphenylbutadiyne.

Gold or Mercury Reagents: Used for hydration to produce acetophenone.

Major Products:

Styrene: Produced from semi-hydrogenation.

Diphenylbutadiyne: Produced from oxidative coupling.

Acetophenone: Produced from hydration.

Applications De Recherche Scientifique

Phenylacetylene has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and in polymerization reactions.

Biology: It is used in studies involving enzyme catalysis and molecular interactions.

Medicine: It is used in the development of pharmaceuticals and in drug delivery systems.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

Target of Action

Phenylacetylene is a prototypical terminal alkyne . It is primarily targeted by various catalysts and reagents in chemical reactions . The role of these targets is to facilitate the transformation of phenylacetylene into different compounds through various chemical reactions .

Mode of Action

Phenylacetylene interacts with its targets (catalysts and reagents) to undergo a variety of chemical reactions . For instance, it undergoes semi hydrogenation over Lindlar catalyst to give styrene . In the presence of base and copper (II) salts, it undergoes oxidative coupling to give diphenylbutadiyne . These interactions result in the transformation of phenylacetylene into different compounds .

Biochemical Pathways

Phenylacetylene is involved in several biochemical pathways. It undergoes many reactions expected of a terminal acetylene . For example, in the presence of metal catalysts, it undergoes oligomerization, trimerization, and even polymerization . These reactions affect various biochemical pathways and their downstream effects include the formation of different compounds .

Pharmacokinetics

Its physical and chemical properties such as its molar mass (102133 g/mol), density (093 g/cm^3), and boiling point (142 to 144 °C) can influence its bioavailability .

Result of Action

The result of phenylacetylene’s action is the formation of different compounds. For example, it can be transformed into styrene through semi hydrogenation . It can also be transformed into diphenylbutadiyne through oxidative coupling . These transformations result in molecular and cellular effects that are dependent on the specific compounds formed .

Analyse Biochimique

Biochemical Properties

Phenylacetylene plays a significant role in biochemical reactions, particularly in the selective hydrogenation process. It interacts with various enzymes and proteins, including hydrogenases and dehydrogenases, which facilitate the conversion of phenylacetylene to styrene. The interaction between phenylacetylene and these enzymes involves the transfer of hydrogen atoms, leading to the formation of styrene while preventing further hydrogenation to ethylbenzene .

Cellular Effects

Phenylacetylene influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain signaling pathways, such as the MAPK and PI3K pathways, which are involved in cell growth and differentiation. Additionally, phenylacetylene can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of phenylacetylene involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Phenylacetylene binds to the active sites of hydrogenases and dehydrogenases, facilitating the transfer of hydrogen atoms and the conversion to styrene. This binding interaction is crucial for the selective hydrogenation process, as it prevents the over-hydrogenation of styrene to ethylbenzene .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phenylacetylene can change over time due to its stability and degradation. Phenylacetylene is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness in biochemical reactions. Long-term studies have shown that phenylacetylene can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of phenylacetylene vary with different dosages in animal models. At low doses, phenylacetylene has been shown to have minimal toxic effects and can effectively participate in biochemical reactions. At high doses, phenylacetylene can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the impact of phenylacetylene becomes more pronounced at higher concentrations .

Metabolic Pathways

Phenylacetylene is involved in various metabolic pathways, including those related to the selective hydrogenation process. It interacts with enzymes such as hydrogenases and dehydrogenases, which facilitate its conversion to styrene. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and function .

Transport and Distribution

Within cells and tissues, phenylacetylene is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the accumulation and activity of phenylacetylene within cells .

Subcellular Localization

Phenylacetylene’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, as phenylacetylene may interact with different biomolecules depending on its location within the cell. Understanding the subcellular localization of phenylacetylene is crucial for elucidating its role in biochemical reactions and cellular processes .

Comparaison Avec Des Composés Similaires

Phenylacetylene is compared with other similar compounds such as:

Acetylene: Unlike acetylene, phenylacetylene is a liquid, making it easier to handle.

Propiolic Acid: Phenylacetylene can be synthesized from propiolic acid through the elimination of carbon dioxide.

Halostyrenes: Phenylacetylene can be synthesized from halostyrenes through the elimination of halogen acid.

Phenylacetylene is unique due to its liquid state and its ability to undergo a wide range of chemical reactions, making it a versatile compound in various fields of research and industry.

Activité Biologique

Phenylacetylene (C8H8) is a compound that has garnered attention in various fields of chemistry, particularly in organic synthesis and polymerization. Its biological activity has been explored in several studies, revealing its potential applications in medicinal chemistry, catalysis, and material science.

Phenylacetylene is an alkyne characterized by a triple bond between the carbon atoms. This structure allows it to participate in various chemical reactions, including polymerization and hydrogenation. The compound can undergo selective hydrogenation to produce styrene, which is crucial in the production of plastics and synthetic rubbers. Recent studies have shown that palladium-based catalysts can achieve high selectivity for styrene from phenylacetylene, with reported selectivity rates reaching up to 92% at complete conversion .

Anti-inflammatory Properties

Research has indicated that certain derivatives of phenylacetylene exhibit significant anti-inflammatory activity. For instance, a study identified 1-(3-methylsulfonylphenyl)-2-(4-methylphenyl)acetylene as a potent COX-2 inhibitor with moderate oral anti-inflammatory effects (ED50 = 129 mg/kg) in carrageenan-induced rat paw edema assays. This suggests that phenylacetylene derivatives could serve as scaffolds for developing new anti-inflammatory drugs .

Polymerization and Drug Delivery Systems

Phenylacetylene is also utilized in the synthesis of polymers, specifically poly(phenylacetylene), which has applications in drug delivery systems. The polymerization process can be initiated using tungsten carbene complexes, resulting in materials with tunable properties for controlled drug release . These polymers can be functionalized to enhance their stability and efficacy as drug carriers, demonstrating the versatility of phenylacetylene in biomedical applications.

Catalytic Applications

The catalytic properties of phenylacetylene have been extensively studied, particularly its role in oxidative coupling reactions. Research indicates that rhodium catalysts can facilitate the oxidative coupling of phenylacetylene with benzaldehyde derivatives to produce chromones with yields ranging from 12.7% to 88.3% depending on the substituents on the benzaldehyde . This highlights its significance in synthetic organic chemistry.

Case Studies

- Selective Hydrogenation : A study on palladium-based catalysts demonstrated an innovative approach to selectively hydrogenate phenylacetylene to styrene without producing ethylbenzene, a common byproduct. This was achieved through a diatomic catalyst structure that enhanced reaction performance .

- Polymerization Kinetics : Research into the polymerization of phenylacetylene revealed that higher temperatures and lower initiator concentrations resulted in polymers with higher molecular weights. The kinetics of this process were thoroughly analyzed, providing insights into the reaction mechanisms involved .

Data Summary

Propriétés

IUPAC Name |

ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXCJVNBTNXOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120851-94-7, 25038-69-1 | |

| Record name | Benzene, ethynyl-, homopolymer, (Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120851-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(phenylacetylene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25038-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1060211 | |

| Record name | Phenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] | |

| Record name | Phenylacetylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16560 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.06 [mmHg] | |

| Record name | Phenylacetylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16560 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

536-74-3, 28213-80-1 | |

| Record name | Phenylacetylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethynylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ethenyl-, trimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028213801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethynylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, ethynyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylacetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYNYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/239WSR2IBO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of phenylacetylene?

A1: Phenylacetylene has the molecular formula C8H6 and a molecular weight of 102.14 g/mol.

Q2: What spectroscopic techniques are useful for characterizing phenylacetylene?

A2: Several spectroscopic techniques are valuable for characterizing phenylacetylene, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can elucidate the structure and isomerism of phenylacetylene and its polymers. [, , ]

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups like the C≡C stretch and C-H vibrations in phenylacetylene. [, , , , ]

- UV-Vis Spectroscopy: UV-Vis spectroscopy is helpful in studying the electronic structure and conjugated system of phenylacetylene and its polymers. [, ]

Q3: How does phenylacetylene behave in the presence of transition metal catalysts?

A: Phenylacetylene is readily polymerized by transition metal catalysts like rhodium and molybdenum complexes. [, , , , , ]

Q4: What are the key factors influencing the regioselectivity and stereochemistry of rhodium-catalyzed phenylacetylene polymerization?

A: Computational studies indicate that phenylacetylene favors 2,1-insertion during rhodium-catalyzed polymerization, leading to head-to-tail regioselective poly(phenylacetylene) (PPA) due to a stabilizing π-conjugative transition state. The cis-transoidal conformation is kinetically favored, influencing the polymer's stereoregularity. []

Q5: Can phenylacetylene participate in cycloaddition reactions?

A: Yes, research shows that phenylacetylene undergoes [2+2] cycloaddition with a rhodium catalyst to yield cyclopropene derivatives. [] Additionally, it can participate in formal [2+3] cycloaddition reactions to produce indolizine derivatives. []

Q6: How does the presence of phenylacetylene affect the activity of ammonia monooxygenase (AMO)?

A: Phenylacetylene exhibits inhibitory effects on both archaeal and bacterial AMO. Notably, the inhibition mechanisms differ between the two, highlighting structural differences in their active sites. []

Q7: What are the characteristics of poly(phenylacetylene) membranes?

A: Poly(phenylacetylene)s can be fabricated into tough membranes with varying gas permeability properties. The incorporation of trimethylsilyl groups influences both oxygen and ethanol permeability. [, , ]

Q8: How does the introduction of trimethylsilyl groups affect the properties of poly(phenylacetylene)?

A: Incorporating trimethylsilyl groups into poly(phenylacetylene)s can improve their solubility in common organic solvents and significantly enhance their gas permeability, making them suitable for gas separation membrane applications. [, ]

Q9: Can chirality be introduced into poly(phenylacetylene)s?

A: Yes, chiral helical poly(phenylacetylene)s can be synthesized by incorporating chiral pendant groups or by using chiral initiators during polymerization. These polymers exhibit interesting chiroptical properties and can be used for enantioselective separations. [, , ]

Q10: How has computational chemistry contributed to understanding phenylacetylene and its derivatives?

A10: Computational methods like Density Functional Theory (DFT) have been instrumental in:

- Predicting molecular geometries and vibrational spectra: These calculations help interpret experimental data and gain insights into the structure-property relationships of phenylacetylene and its polymers. [, , ]

- Investigating reaction mechanisms: DFT calculations have been used to study the mechanism of rhodium-catalyzed phenylacetylene polymerization and explore the factors governing regioselectivity and stereochemistry. []

- Analyzing intermolecular interactions: Computational methods help understand the hydrogen bonding patterns of phenylacetylene in various complexes, providing insights into its diverse interactions. []

Q11: How do substituents on phenylacetylene affect its reactivity?

A: * Electron-donating substituents: These groups increase the reactivity of phenylacetylene towards electrophilic radicals like benzenesulphonyl radicals. []* Electron-withdrawing substituents: These groups decrease the reactivity. [] * Bulky substituents: These can influence the helical conformation of poly(phenylacetylene)s, impacting their chiroptical properties. [, ]

Q12: What is the effect of substituents on the inhibition potency of acetylenic compounds toward nitrification in soil?

A: The type and position of substituents on acetylenic compounds significantly affect their ability to inhibit nitrification. For instance, 2-ethynylpyridine and phenylacetylene demonstrate potent inhibition, surpassing even commercial inhibitors. []

Q13: How does the presence of halogens impact the coordination chemistry of phenylacetylene derivatives?

A: Halogen atoms on phenylacetylene can act as coordination sites for halide ions, forming complexes with unique structures. For example, 1-halogen-2-phenylacetylenes form tetragonal-pyramidal complexes with halide ions. []

Q14: How is phenylacetylene utilized in the synthesis of high-spin polycarbenes?

A: Phenylacetylene serves as a linking unit in constructing high-spin polycarbenes. By connecting stable diphenylcarbene units through phenylacetylene bridges, researchers can achieve systems with high spin multiplicities, showing promise for applications in molecular magnetism. []

Q15: What are the potential applications of organoaluminium compounds derived from phenylacetylene?

A: Organoaluminium compounds, like dimethyl(phenylethynyl)aluminum, can be prepared by reacting trimethylaluminum with phenylacetylene. These compounds are potential reagents in organic synthesis and can act as catalysts in polymerization reactions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.